molecular formula C14H6ClF5N2O4 B3041090 N-[4-chloro-2-(trifluoromethoxy)phenyl]-2,6-difluoro-3-nitrobenzamide CAS No. 260442-73-7

N-[4-chloro-2-(trifluoromethoxy)phenyl]-2,6-difluoro-3-nitrobenzamide

Cat. No. B3041090
CAS RN: 260442-73-7
M. Wt: 396.65 g/mol
InChI Key: RWJZUUDSXIHADU-UHFFFAOYSA-N
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Description

The compound of interest, N-[4-chloro-2-(trifluoromethoxy)phenyl]-2,6-difluoro-3-nitrobenzamide, is a multifunctional molecule that may have potential applications in various fields, including medicinal chemistry and materials science. While the specific compound is not directly studied in the provided papers, related compounds with similar functional groups have been investigated, which can provide insights into the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves the formation of amide bonds and the introduction of nitro groups into aromatic systems. For instance, the synthesis of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide involved characterizing the compound using spectroscopic methods such as NMR, MS, and IR, as well as X-ray diffraction . The synthesis of 4-nitro-N-phenylbenzamides was also reported, with the evaluation of their anticonvulsant properties . These studies suggest that the synthesis of this compound would likely involve similar techniques and characterization methods.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography. For example, the crystal structure of N-phenyl-2-nitrobenzamide was analyzed, revealing strong hydrogen-bonded molecules forming chains along the b-axis . Similarly, the structure of N-chloro-N-methoxy-4-nitrobenzamide was studied, showing the pyramidality of the amide nitrogen atom . These findings can be extrapolated to predict that the molecular structure of the compound of interest would also exhibit significant intermolecular interactions, potentially affecting its physical properties and reactivity.

Chemical Reactions Analysis

The chemical reactivity of nitrobenzamide derivatives has been explored in various contexts. For instance, the reductive chemistry of a novel hypoxia-selective cytotoxin was studied, revealing the formation of amines and hydroxylamines upon reduction . The reactivity of N-chloro-N-methoxy-4-nitrobenzamide with AcONa in MeCN was also investigated, leading to selective formation of N-acetoxy derivatives . These studies indicate that the nitro group in the compound of interest would be reactive and could undergo similar reduction reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using various spectroscopic and computational methods. For example, the vibrational spectroscopic analysis and HOMO-LUMO calculations of N-(4-Bromophenyl)-4-nitrobenzamide were performed to understand its reactive nature . The properties of 4-chloro-2-fluoro-5-nitrobenzoic acid were also investigated, highlighting its potential as a building block for solid-phase synthesis . These studies suggest that the compound of interest would have distinct electronic properties, which could be explored using similar methods.

Mechanism of Action

Target of Action

The primary target of N-[4-chloro-2-(trifluoromethoxy)phenyl]-2,6-difluoro-3-nitrobenzamide, also known as Triflumuron, is the chitin biosynthesis pathway in insects . Chitin is a crucial component of the exoskeleton of insects and plays a vital role in their growth and development .

Mode of Action

Triflumuron acts primarily as a feeding poison for biting and sucking pests . It disturbs the chitin biosynthesis of insects, particularly in immature life stages . This disruption in chitin biosynthesis leads to the inability of the insect to molt properly, resulting in its death .

Biochemical Pathways

The compound affects the chitin biosynthesis pathway, which is essential for the growth and development of insects . By inhibiting this pathway, Triflumuron prevents the formation of chitin, leading to abnormal molting and eventually the death of the insect .

Pharmacokinetics

In studies conducted on rats, oral absorption of Triflumuron was estimated to be greater than 77% . The compound was distributed within the body at low concentrations, with the highest levels found in the liver, kidney, spleen, lung, and fatty tissues . Following a single oral administration, the maximum plasma concentration of radioactivity was reached after 4.9 hours . Elimination was biphasic with half-lives of three and 13 hours in males . Excretion via urine and faeces was essentially complete 96 hours after dosing .

Result of Action

The result of Triflumuron’s action is the death of the insect. By inhibiting chitin biosynthesis, the compound prevents the insect from undergoing normal molting processes . This leads to the death of the insect, particularly in its immature life stages .

properties

IUPAC Name

N-[4-chloro-2-(trifluoromethoxy)phenyl]-2,6-difluoro-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6ClF5N2O4/c15-6-1-3-8(10(5-6)26-14(18,19)20)21-13(23)11-7(16)2-4-9(12(11)17)22(24)25/h1-5H,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJZUUDSXIHADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OC(F)(F)F)NC(=O)C2=C(C=CC(=C2F)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6ClF5N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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